molecular formula C12H13FO3 B2455119 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid CAS No. 2024359-30-4

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid

Cat. No.: B2455119
CAS No.: 2024359-30-4
M. Wt: 224.231
InChI Key: ZBTBLCIDBRXSDZ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is an organic compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-16-12/h2-5H,1,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTBLCIDBRXSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2024359-30-4
Record name 2-[(4-fluorophenyl)methyl]oxolane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid typically involves the reaction of 4-fluorobenzyl bromide with tetrahydrofuran-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a role in the synthesis of atorvastatin, a widely used cholesterol-lowering medication that inhibits HMG-CoA reductase . The compound's ability to modulate biological pathways through enzyme inhibition highlights its therapeutic potential.

Enzyme Inhibition Studies

Research has demonstrated that the compound can serve as an effective inhibitor of various enzymes. Functional studies have shown that derivatives of oxalamides, which include the oxolane structure, can inhibit stearoyl-CoA desaturase (SCD), leading to selective toxicity in certain cancer cell lines . This suggests potential applications in cancer therapy by targeting metabolic pathways critical for tumor growth.

Structure-Activity Relationship Studies

The fluorophenyl group enhances the compound's interaction with specific molecular targets, making it a subject of structure-activity relationship (SAR) studies. Such studies are crucial for understanding how modifications to the compound's structure can influence its biological activity, leading to the development of more potent derivatives .

Case Study 1: Inhibition of HMG-CoA Reductase

The synthesis of atorvastatin from intermediates involving this compound showcases its application in hypolipidemic therapy. Research indicates that this compound effectively inhibits HMG-CoA reductase, which is vital for cholesterol biosynthesis .

Case Study 2: Anticancer Activity

In vitro evaluations have shown that compounds derived from oxalamides exhibit significant anticancer activity against various human tumor cell lines. For example, studies indicated that modifications to the oxolane structure could enhance cytotoxicity against colorectal and breast cancer cells .

Data Table: Summary of Applications

Application AreaDescriptionExample Compound/Study
Medicinal ChemistryIntermediate for pharmaceutical synthesisAtorvastatin synthesis
Enzyme InhibitionInhibits stearoyl-CoA desaturase, affecting lipid metabolismSCD inhibitors derived from oxalamides
Structure-Activity RelationshipEvaluates modifications for enhanced biological activitySAR studies on fluorinated compounds

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The oxolane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]oxolane-2-carboxylic acid
  • 2-[(4-Bromophenyl)methyl]oxolane-2-carboxylic acid
  • 2-[(4-Methylphenyl)methyl]oxolane-2-carboxylic acid

Uniqueness

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity compared to its chloro, bromo, and methyl analogs .

Biological Activity

2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorophenyl group attached to an oxolane ring, with a carboxylic acid functional group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group enhances binding affinity to specific enzymes or receptors, influencing biochemical pathways. Detailed studies are ongoing to elucidate the exact molecular interactions involved.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and remodeling. This inhibition can be crucial in cancer metastasis and tissue repair processes .
  • Cytotoxicity: In cytotoxicity assays, this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

Case Studies

  • Anticancer Activity: A study investigated the effects of this compound on human cervical cancer cells (HeLa). The compound demonstrated an IC50 value of approximately 15 µM, indicating potent anticancer properties .
  • Neuroprotective Effects: Another study evaluated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and oxidative stress markers in neuronal cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
This compoundOxolaneAnticancer, MMP inhibition
2-[(4-Fluorophenyl)methyl]tetrahydrofuran-2-carboxylic acidTetrahydrofuranModerate anticancer activity
3-(4-Fluorophenyl)propanoic acidAliphaticAnti-inflammatory activity

The oxolane derivative shows enhanced potency and selectivity compared to its tetrahydrofuran counterpart, making it a promising candidate for further development.

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